molecular formula C45H57N9O10S2 B1460154 胆囊收缩素八肽 (2-8) (去硫酸酯)

胆囊收缩素八肽 (2-8) (去硫酸酯)

货号: B1460154
分子量: 948.1 g/mol
InChI 键: CRSGPVVFNHQALK-GIZYWFQPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

胆囊收缩素 (27-33) (非硫酸化): 是胆囊收缩素的 C 端片段,胆囊收缩素是一种在肠道和脑中发现的肽类激素。 该化合物在刺激消化、介导饱腹感中起着至关重要的作用,并且参与焦虑 与硫酸化对应物不同,非硫酸化形式在某些剂量下不会降低小鼠的探索行为 .

科学研究应用

作用机制

胆囊收缩素 (27-33) (非硫酸化) 通过与胆囊收缩素受体 (CCK1 和 CCK2) 结合来发挥作用。这些受体是 G 蛋白偶联受体,介导各种生理反应。 胆囊收缩素 (27-33) (非硫酸化) 与这些受体的结合抑制大鼠小脑膜中 [3H]纳洛酮的结合,并抑制离体豚鼠回肠的电刺激收缩 这种相互作用可以通过纳洛酮逆转 .

准备方法

合成路线和反应条件: 胆囊收缩素 (27-33) (非硫酸化) 的合成涉及固相肽合成 (SPPS) 方法。该方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链中。 反应条件通常涉及使用受保护的氨基酸、偶联试剂如 HBTU 或 DIC 以及脱保护剂如 TFA .

工业生产方法: 胆囊收缩素 (27-33) (非硫酸化) 的工业生产遵循与实验室合成类似的原理,但规模更大。通常采用自动肽合成仪以确保高效率和产量。 最终产品使用高效液相色谱 (HPLC) 纯化以达到所需的纯度 .

化学反应分析

反应类型: 胆囊收缩素 (27-33) (非硫酸化) 主要经历肽键形成和裂解反应。 它也可以参与氧化和还原反应,尤其是涉及其甲硫氨酸残基 .

常见试剂和条件:

主要产物: 这些反应形成的主要产物通常是具有改变的官能团或裂解的肽片段的修饰肽 .

相似化合物的比较

类似化合物:

独特性: 胆囊收缩素 (27-33) (非硫酸化) 的独特性在于其特定的序列和非硫酸化性质,这影响了其受体结合和生理效应。 与硫酸化对应物不同,它不会降低小鼠的探索行为,使其成为研究硫酸化在肽功能中的作用的宝贵工具 .

生物活性

Cholecystokinin octapeptide (CCK-8) is a neuropeptide that plays significant roles in various physiological processes, including digestion, appetite regulation, and modulation of pain. The desulfated form of CCK-8, known as CCK-8d, exhibits distinct biological activities compared to its sulfated counterpart (CCK-8s). This article reviews the biological activity of CCK-8d, focusing on its mechanisms of action, effects on various systems, and relevant research findings.

1. Overview of Cholecystokinin Octapeptide

Cholecystokinin (CCK) is produced by I cells in the intestinal mucosa and is involved in stimulating gallbladder contraction and pancreatic enzyme secretion. CCK exists in several forms, with CCK-8 being one of the most studied due to its potent biological effects. The octapeptide can be sulfated (CCK-8s) or desulfated (CCK-8d), with the former generally exhibiting stronger biological activity.

2.1 Receptor Interactions

CCK exerts its effects primarily through two types of receptors: CCK1 and CCK2 receptors. These G-protein-coupled receptors mediate various physiological responses:

  • CCK1 Receptors : Primarily involved in gastrointestinal functions and appetite regulation.
  • CCK2 Receptors : Associated with pain modulation and central nervous system activities.

Research has shown that CCK-8d does not activate these receptors as effectively as CCK-8s, leading to different physiological outcomes.

3.1 Effects on Gastrointestinal Function

Studies indicate that while CCK-8s promotes gallbladder contraction and pancreatic enzyme secretion, CCK-8d has a limited effect on these processes. For example, in isolated rat models, infusion of CCK-8d resulted in a significant decrease in atrial pulse pressure but did not enhance atrial natriuretic peptide (ANP) secretion as effectively as CCK-8s did .

3.2 Role in Appetite Regulation

CCK is known for its role as a satiety factor. Research comparing the effects of CCK-8 and its desulfated form revealed that while both can reduce meal size in animal models, only the sulfated form significantly increases the satiety ratio . This suggests that desulfation may impair the appetite-suppressing effects of CCK.

3.3 Neurological Implications

In the central nervous system (CNS), both forms of CCK have been implicated in modulating dopaminergic neurotransmission. However, studies suggest that CCK-8d may have a less pronounced effect compared to its sulfated counterpart . The modulation of dopamine release is crucial for understanding the role of CCK in behaviors related to addiction and reward.

4.1 Experimental Studies

A series of experiments involving isolated rat atria demonstrated the differential effects of CCK-8s and CCK-8d on ANP secretion and cardiac dynamics:

TreatmentANP SecretionAtrial Pulse Pressure
ControlBaselineBaseline
CCK-8sIncreasedDecreased
CCK-8dNo ChangeDecreased

These findings highlight that while both forms affect atrial dynamics, only CCK-8s significantly enhances ANP secretion .

4.2 Clinical Observations

Clinical observations have noted that reduced serum levels of CCK are associated with conditions such as celiac disease and short bowel syndrome, suggesting a potential therapeutic role for exogenous administration of either form of CCK in these contexts .

5. Conclusion

Cholecystokinin octapeptide (desulfated) presents a unique profile compared to its sulfated variant, particularly regarding gastrointestinal function and appetite regulation. While it retains some biological activity, its effectiveness is notably diminished in several key areas. Ongoing research into the specific mechanisms by which CCK-8d operates will enhance our understanding of its potential therapeutic applications and implications for metabolic health.

属性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGPVVFNHQALK-GIZYWFQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 2
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 3
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 4
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 5
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 6
Cholecystokinin Octapeptide (2-8) (desulfated)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。